N-(1,3-dioxo-4-isoindolyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-9(6-17-10(19)4-5-11(17)20)15-8-3-1-2-7-12(8)14(22)16-13(7)21/h1-3H,4-6H2,(H,15,18)(H,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBGDABTHZCPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779699 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(1,3-dioxo-4-isoindolyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13N3O4
- Molecular Weight : 299.28 g/mol
- IUPAC Name : this compound
1. Anti-inflammatory Effects
Recent studies have indicated that derivatives of isoindole compounds exhibit significant anti-inflammatory properties. For instance, N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl-thio)acetamide has been shown to interact with key inflammatory pathways involving Cyclooxygenase-2 (COX-2) and Nuclear Factor Kappa B (NF-kB), which are critical in mediating inflammation .
2. Antioxidant Activity
The compound has demonstrated antioxidant capabilities by modulating oxidative stress markers and enhancing the body's defense against reactive oxygen species (ROS). This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .
3. Neuroprotective Properties
Studies suggest that the compound may offer neuroprotective benefits by inhibiting Monoamine Oxidase B (MAO-B), an enzyme associated with neurodegeneration. By reducing MAO-B activity, the compound could potentially mitigate the effects of neurodegenerative disorders such as Parkinson's disease .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound inhibits COX-2 and MAO-B, thereby reducing inflammatory and neurotoxic responses.
- Modulation of Signaling Pathways : It affects NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a related isoindole derivative in a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory cytokine levels post-treatment with the compound, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Neuroprotection in Parkinson’s Disease Models
In vitro studies using neuronal cell lines exposed to neurotoxic agents showed that treatment with this compound resulted in decreased cell death and improved cell viability. This supports its potential role in neuroprotection against Parkinson's disease .
Research Findings Summary Table
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are best contextualized against synthetic auxin agonists and acetamide derivatives. Below is a detailed comparison based on molecular features, physicochemical properties, and reported bioactivity.
Table 1: Structural and Functional Comparison of N-(1,3-dioxo-4-isoindolyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide with Analogous Compounds
Structural Differentiation
- Core Heterocycles: Unlike WH7 and Compound 533, which feature triazolyl or pyridinyl groups, the target compound incorporates two dioxo rings (isoindole-1,3-dione and pyrrolidine-2,5-dione).
- Substituent Effects: The absence of chlorophenoxy groups (common in WH7 and 533) reduces lipophilicity compared to analogs like 2,4-D or picloram. However, the fused isoindole ring may compensate by increasing planar rigidity, favoring π-π interactions in biological matrices .
Physicochemical Properties
- Solubility: The dual dioxo groups introduce polar character, suggesting higher aqueous solubility than chlorophenoxy analogs (e.g., logP ~1.2 vs. 2.5–3.5 for WH7 and 533).
- Stability : The pyrrolidine-2,5-dione ring is prone to hydrolysis under alkaline conditions, whereas WH7’s triazolyl group confers resistance to metabolic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
